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molecular formula C12H19BO4 B8557096 [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid

[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid

Cat. No. B8557096
M. Wt: 238.09 g/mol
InChI Key: HEXMPMSEQFIMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409893B2

Procedure details

Following a procedure by Ronald, R. C. et al (J. Org. Chem., 1980, 40, 2224-2229) a 1.7 molar solution of tert-butyl lithium in pentane (6.70 mL, 11.3 mmol) was added to a solution of 1-(tert-butyl)-4-(methoxymethoxy)benzene (2.00 g, 10.3 mmol, Kovacs, M. S. et al J. Chem. Soc. Dalton, 2001, 3015-3024) in pentane (40 mL) under a nitrogen atmosphere at 0° C. A solid precipitated and the pentane was evaporated under a steady stream of nitrogen gas. To this remaining solid was added tetrahydrofuran (50 mL) and the solution was cooled to −78° C. Trimethyl borate (1.70 mL, 15.5 mmol) was added slowly and the solution was stirred at −78° C. under nitrogen gas for 30 minutes. Thin layer chromatography showed consumption of the starting material and water (10 mL) was added and the solution was partitioned between ethyl acetate and 1 N aqueous sodium hydroxide solution. The organic phase was separated and dried with sodium sulfate, filtered and concentrated under reduced pressure to give 2.70 g of crude (5-(tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid which was used without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[C:6]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][O:18][CH3:19])=[CH:12][CH:11]=1)([CH3:9])([CH3:8])[CH3:7].[B:20](OC)([O:23]C)[O:21]C>CCCCC>[C:6]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][O:18][CH3:19])=[C:12]([B:20]([OH:23])[OH:21])[CH:11]=1)([CH3:9])([CH3:7])[CH3:8]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OCOC
Name
Quantity
40 mL
Type
solvent
Smiles
CCCCC
Name
Quantity
6.7 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at −78° C. under nitrogen gas for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid precipitated
CUSTOM
Type
CUSTOM
Details
the pentane was evaporated under a steady stream of nitrogen gas
ADDITION
Type
ADDITION
Details
To this remaining solid was added tetrahydrofuran (50 mL)
CUSTOM
Type
CUSTOM
Details
consumption of the starting material and water (10 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solution was partitioned between ethyl acetate and 1 N aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)B(O)O)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 110.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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